2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-21-8-10(6-18-21)15-19-14(24-20-15)7-17-13(22)9-23-12-4-2-11(16)3-5-12/h2-6,8H,7,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPHJPNCMBOYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS Number: 2034296-63-2) is a novel synthetic derivative that combines a chlorophenoxy moiety with a pyrazole and oxadiazole structure. This unique combination suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 347.75 g/mol . The structural representation indicates the presence of various functional groups that may influence its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.75 g/mol |
| CAS Number | 2034296-63-2 |
Biological Activity Overview
Research into pyrazole derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of 2-(4-chlorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is still under investigation, but insights can be drawn from related compounds.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A notable study indicated that certain pyrazole compounds inhibited bacterial growth effectively at concentrations as low as 10 µM , showcasing their potential as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented. Research has shown that specific pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6 by up to 93% at certain concentrations . The presence of the oxadiazole ring in similar compounds has been linked to enhanced anti-inflammatory effects, suggesting that the compound could exhibit similar properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives using various cancer cell lines. For example, compounds featuring the pyrazole moiety demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of 1,2,4-triazole linked to pyrazole derivatives and evaluated their antibacterial and anticancer activities. Results indicated promising antibacterial activity against several strains and significant cytotoxicity against cancer cell lines .
- Anti-inflammatory Activity Assessment : Another study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives through in vitro assays measuring cytokine inhibition. Compounds were found to reduce inflammation markers significantly when compared to standard treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Substituent Effects
Physicochemical Properties
Table 2: Physical and Spectroscopic Data of Analogues
Key Observations :
- Substituent Impact on Melting Points : Bulky aromatic groups (e.g., 4-chlorophenyl in 11g) correlate with higher melting points (133–136°C) compared to pyridinyl (11as, 118–120°C) or alkyl-substituted oxadiazoles (12a, 78–80°C). This suggests increased crystallinity with aromatic substituents .
- Isomer Ratios : Compounds with N-alkylamide groups (e.g., isopropyl in 11as) exhibit 4:1 or 3:1 isomer ratios in NMR, indicating conformational preferences due to restricted rotation .
- Bioactivity Trends : Oxadiazole-acetamide derivatives (e.g., 11as, 11g) demonstrate proteasome inhibitory activity, while propanamide analogs (e.g., Z2194302854) target CFTR . The target compound’s pyrazole substituent may modulate selectivity toward kinase or inflammatory targets, as seen in other pyrazole-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
